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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of 3,5-dimethylisoxazole analogs, focusing on their structure-activity

relationship (SAR) as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family

of proteins, particularly BRD4. The information is supported by experimental data from various

studies.

The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine (KAc)

mimetic, enabling it to bind to the KAc-binding pocket of bromodomains.[1][2] This has led to

the development of numerous analogs as potent and selective BET inhibitors, which are

promising therapeutic agents for cancer and inflammatory diseases. This guide summarizes

the key SAR findings, presents comparative biological data, and details the experimental

protocols used for their evaluation.

Structure-Activity Relationship (SAR) Overview
The core principle behind the activity of these analogs is the ability of the 3,5-dimethylisoxazole

group to act as a bioisostere for acetylated lysine, forming a crucial hydrogen bond with a

conserved nitrogen atom in the binding pocket of bromodomains.[2] Modifications at various

positions of the 3,5-dimethylisoxazole core have been explored to enhance potency and

selectivity.

Key SAR insights include:
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Substitutions on the isoxazole core: Differential substitution of the 3,5-dimethylisoxazole core

can lead to selectivity for different bromodomains, such as BRD4 or CREBBP.[2]

Linker modifications: The nature and length of the linker connecting the 3,5-

dimethylisoxazole moiety to other parts of the molecule can significantly impact inhibitory

activity. For instance, the use of polyethylene glycol as a linker has shown to be more

effective than other types.[3]

Introduction of additional motifs: The addition of motifs like triazolopyridazine has resulted in

compounds with remarkable BRD4 inhibitory activities.[4]

Bivalent ligands: Designing dimers of 3,5-dimethylisoxazole derivatives to simultaneously

target both bromodomains (BD1 and BD2) of BRD4 can enhance binding potency and anti-

proliferative activity.[3]

Below is a diagram illustrating the general structure-activity relationship for 3,5-

dimethylisoxazole analogs as BRD4 inhibitors.
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Caption: General SAR of 3,5-dimethylisoxazole analogs as BRD4 inhibitors.

Comparative Biological Data
The following tables summarize the in vitro inhibitory activity of selected 3,5-dimethylisoxazole

analogs against BRD4 and their anti-proliferative effects on various cancer cell lines.
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Table 1: BRD4 Inhibitory Activity of 3,5-
Dimethylisoxazole Analogs

Compound Target IC50 (μM) Reference

11d BRD4 0.55 [5]

11e BRD4 0.86 [5]

11f BRD4 0.80 [5]

11h BRD4(1) 0.027 [6]

11h BRD4(2) 0.180 [6]

Compound 3 BRD4(1) 4.8 [7]

Compound 22 BRD4(1) 0.0077 [3]

Compound 39 BRD4(BD1) 0.003 [4]

Table 2: Anti-proliferative Activity of 3,5-
Dimethylisoxazole Analogs

Compound Cell Line IC50 (μM) Reference

11d MV4-11 0.19 [5]

11e MV4-11 0.32 [5]

11f MV4-11 0.12 [5]

11h HL-60 0.120 [6]

11h MV4-11 0.09 [6]

Compound 22 HCT116 0.162 [3]

Compound 39 U266 2.1 [4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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BRD4 Inhibition Assay (AlphaScreen)
The AlphaScreen assay is a common method to measure the inhibition of BRD4. The general

steps are as follows:

Reagents: Biotinylated histone H4 peptide, GST-tagged BRD4 bromodomain, streptavidin-

coated donor beads, and anti-GST acceptor beads.

Procedure:

The test compounds are incubated with the GST-tagged BRD4 bromodomain and the

biotinylated histone H4 peptide in an assay buffer.

Streptavidin-coated donor beads and anti-GST acceptor beads are then added to the

mixture.

The plate is incubated in the dark to allow for binding.

The plate is read on an AlphaScreen-capable plate reader.

Principle: In the absence of an inhibitor, the BRD4 bromodomain binds to the acetylated

histone peptide, bringing the donor and acceptor beads into proximity. Upon excitation, the

donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light

emission. An effective inhibitor will disrupt this interaction, leading to a decrease in the

AlphaScreen signal.

The following diagram illustrates the workflow of a typical AlphaScreen-based BRD4 inhibition

assay.
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AlphaScreen Assay Workflow
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Caption: Workflow of the AlphaScreen assay for BRD4 inhibition.

Cell Viability Assay (MTT Assay)
The MTT assay is widely used to assess the anti-proliferative effects of compounds on cancer

cell lines.[8]

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[8]

Compound Treatment: Cells are treated with various concentrations of the test compounds

for a specified period (e.g., 24-72 hours).[8]
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated.[8]

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent

(e.g., DMSO).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 560 nm)

using a microplate reader.[8]

Data Analysis: The percentage of viable cells is calculated relative to untreated control cells,

and IC50 values are determined.[8]

Signaling Pathway
3,5-Dimethylisoxazole analogs that inhibit BRD4 typically exert their anti-cancer effects by

downregulating the expression of key oncogenes, most notably c-Myc. BRD4 is a critical

transcriptional co-activator that binds to acetylated histones at super-enhancers and promoters

of target genes, including c-Myc. By inhibiting BRD4, these compounds can lead to cell cycle

arrest and apoptosis.[4][5][6]

The diagram below depicts the simplified signaling pathway involving BRD4 and c-Myc.
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Caption: Inhibition of the BRD4/c-Myc pathway by 3,5-dimethylisoxazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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